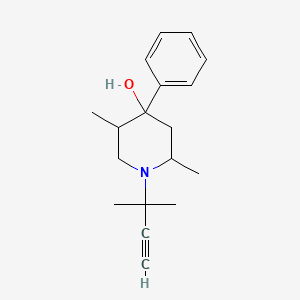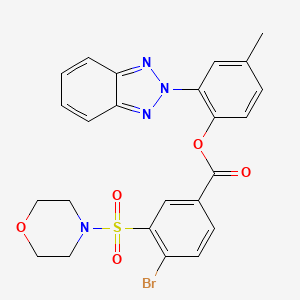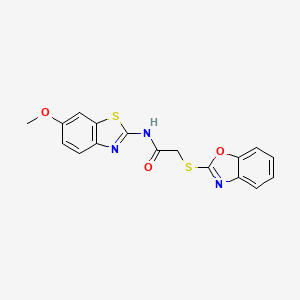![molecular formula C25H20N4O2S4 B11546061 N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B11546061.png)
N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of benzothiazole-2-thiol, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]SULFANYL-1,3-BENZOTHIAZOLE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-NITROBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE stands out due to its dual benzothiazole moieties, which enhance its binding affinity and specificity for certain biological targets. This unique structure contributes to its diverse range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C25H20N4O2S4 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C25H20N4O2S4/c1-15-10-11-16(26-22(30)13-32-24-28-17-6-2-4-8-20(17)34-24)12-19(15)27-23(31)14-33-25-29-18-7-3-5-9-21(18)35-25/h2-12H,13-14H2,1H3,(H,26,30)(H,27,31) |
Clé InChI |
QMGBCOBJEASFNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545980.png)

![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11545988.png)
![2-(2-Methoxy-4,6-dinitrophenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11545992.png)


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546015.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11546024.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546031.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11546041.png)

![1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)

